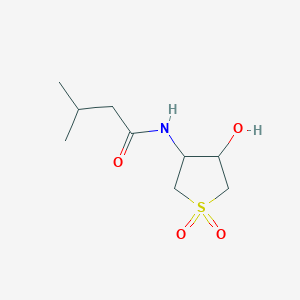
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structure, which includes a thiolane ring and a hydroxy group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxy group and thiolane ring play crucial roles in its binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoic acid
- N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-β-alanine
Uniqueness
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the thiolane ring and the presence of a hydroxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO4S/c1-6(2)3-9(12)10-7-4-15(13,14)5-8(7)11/h6-8,11H,3-5H2,1-2H3,(H,10,12) |
Clé InChI |
ZINYRENVFOMNOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


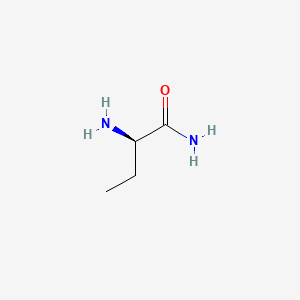

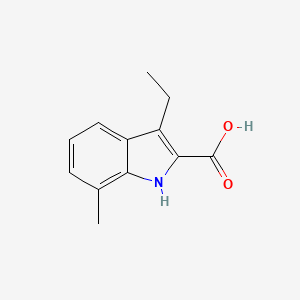


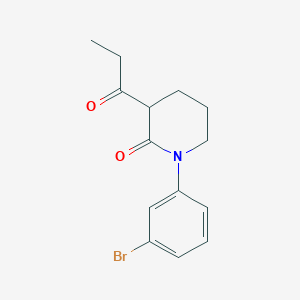
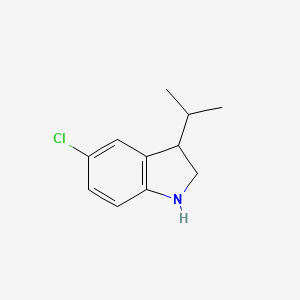

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
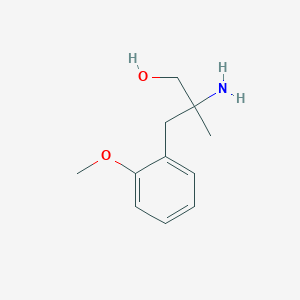
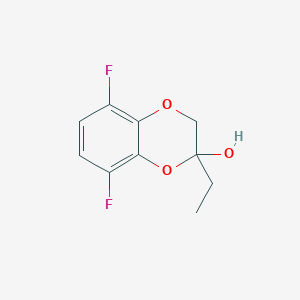
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)

